molecular formula C11H13NO3 B11465032 Methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11465032
M. Wt: 207.23 g/mol
InChI Key: XBXOQUNYOXZFJT-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound, featuring a quinoline core with a carboxylate ester group, makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves the reaction of cyclohexane-1,3-dione with substituted benzaldehydes and N-arylacetoacetamides in the presence of ammonium acetate under solvent-free conditions at temperatures ranging from 150 to 160°C . This method provides a straightforward and efficient route to the target compound with good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and implementing scalable processes that can be easily adapted to industrial reactors.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,4-dione derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate binding . This interaction can disrupt essential biological pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C11H13NO3/c1-15-11(14)8-6-7-4-2-3-5-9(7)12-10(8)13/h6H,2-5H2,1H3,(H,12,13)

InChI Key

XBXOQUNYOXZFJT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CCCC2)NC1=O

Origin of Product

United States

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